2-[(4-Bromophenyl)sulfanyl]pyridine
Description
2-[(4-Bromophenyl)sulfanyl]pyridine is a heterocyclic compound featuring a pyridine ring substituted with a 4-bromophenylthio (-S-C₆H₄-Br) group. Such compounds are of interest in medicinal chemistry, materials science, and corrosion inhibition due to their electronic properties and substituent effects .
Properties
Molecular Formula |
C11H8BrNS |
|---|---|
Molecular Weight |
266.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfanylpyridine |
InChI |
InChI=1S/C11H8BrNS/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H |
InChI Key |
ZVHACROIFZRJON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Catalytic System and Procedure
-
Catalyst : Copper(I) iodide (CuI) with ligands such as 1,10-phenanthroline.
-
Base : Cesium carbonate (Cs2CO3) or potassium tert-butoxide (t-BuOK).
A representative protocol:
-
Combine 2-bromopyridine (1 equiv), 4-bromobenzenethiol (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 (2 equiv) in DMSO.
-
Heat at 120°C under nitrogen for 24 hours.
-
Purify via column chromatography (hexane/ethyl acetate).
Advantages and Limitations
-
Yield : 60–85%, depending on substituent electronic effects.
-
Scope : Tolerates electron-withdrawing and donating groups on both pyridine and benzene rings.
-
Drawbacks : High catalyst loading and long reaction times limit scalability.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed C–S bond formation has gained traction for its efficiency under milder conditions. The Buchwald-Hartwig coupling adapts well to this synthesis.
Reaction Parameters
-
Catalyst : Palladium acetate (Pd(OAc)2) with Xantphos as a ligand.
-
Base : Potassium phosphate (K3PO4).
Procedure :
-
Mix 2-bromopyridine (1 equiv), 4-bromobenzenethiol (1.1 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and K3PO4 (2 equiv) in toluene.
-
Stir under reflux for 18 hours.
-
Isolate the product via extraction and silica gel chromatography.
Performance Metrics
-
Yield : 70–90%, superior to Ullmann coupling.
-
Functional Group Tolerance : Compatible with sensitive groups (e.g., esters, amines).
-
Cost : High palladium catalyst expense necessitates recycling protocols.
Comparative Analysis of Methods
| Parameter | SNAr | Ullmann Coupling | Palladium Coupling |
|---|---|---|---|
| Yield (%) | 50–75 | 60–85 | 70–90 |
| Reaction Time (h) | 12–24 | 24–48 | 12–18 |
| Catalyst Cost | Low | Moderate | High |
| Scalability | Moderate | Challenging | Feasible |
| Byproduct Formation | Moderate | Low | Minimal |
Analytical Characterization
Successful synthesis requires validation through spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Green Chemistry Approaches
Recent advances emphasize solvent-free or aqueous conditions:
-
Ball Milling : Mechanochemical synthesis using K2CO3 as a base achieves 65% yield in 6 hours.
-
Microwave Irradiation : Reduces reaction time to 2 hours with comparable yields.
Industrial Considerations
For scale-up, factors include:
-
Cost Efficiency : Ullmann coupling is preferable if copper catalysts are recycled.
-
Safety : Thiols require inert atmospheres to prevent oxidation.
-
Waste Management : Palladium recovery systems mitigate environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl(2-pyridinyl) sulfide.
Substitution: Various substituted phenyl(2-pyridinyl) sulfides depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
2-[(4-Bromophenyl)sulfanyl]pyridine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, such as:
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : The bromine atom can be reduced to a hydrogen atom with reducing agents such as lithium aluminum hydride.
- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, leading to diverse pyridine derivatives.
These reactions enhance its utility in developing novel materials and catalysts in industrial applications.
Biological Applications
Biochemical Probes and Inhibitors
Research indicates that this compound has potential as a biochemical probe or inhibitor in various biological pathways. Its ability to interact with specific molecular targets makes it suitable for studying enzyme inhibition and receptor modulation .
Therapeutic Properties
The compound has been explored for its therapeutic properties, particularly:
- Anti-inflammatory Activity : Studies have demonstrated its effectiveness in reducing pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Research has shown that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, making it a promising candidate for cancer therapy .
Study on Antibacterial Properties
A recent investigation focused on the antibacterial efficacy of pyridine derivatives, including this compound. The findings indicated that this compound could serve as a lead for developing new antibiotics against resistant bacterial strains. The study highlighted its ability to inhibit bacterial growth effectively, suggesting its potential role in combating antibiotic resistance .
Anticancer Mechanism Exploration
Another study examined the compound's apoptotic effects on breast cancer cells. Results showed that this compound disrupted mitochondrial integrity and activated caspases, leading to programmed cell death. This mechanism underscores its potential as an anticancer agent and warrants further investigation into its therapeutic applications .
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the bromophenyl and pyridinyl groups can engage in π-π interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
The following analysis compares 2-[(4-Bromophenyl)sulfanyl]pyridine to analogous bromophenyl-pyridine derivatives reported in the literature. Key parameters include electronic properties, physicochemical characteristics, and functional applications.
Structural and Electronic Comparisons
(a) 2-(4-Bromophenyl)imidazo[1,2α]pyridine (4-BrPIP)
- Structure : Contains an imidazole ring fused to pyridine, with a 4-bromophenyl group at the 2-position.
- Electronic Properties :
- Application : Superior corrosion inhibitor due to high adsorption affinity on metal surfaces .
(b) 2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine
- Structure : Imidazo[1,2-a]pyridine core with bromophenyl and dichloro substituents.
- Physicochemical Properties :
- Application: Potential intermediate in pharmaceutical synthesis .
(c) 2-(4-Bromophenyl)pyridine Derivatives with Phosphorus Ligands
- Example : 2-(4-Bromophenyl)-4-(diphenylphosphanyl)pyridine.
- Synthesis : Prepared via phosphorus ligand-coupling reactions, yielding complexes with tunable electronic profiles .
- Relevance : Demonstrates how bromophenyl-pyridine scaffolds can be functionalized for catalytic or material applications .
Substituent Effects on Physicochemical Properties
Substituents significantly influence melting points, solubility, and reactivity:
*Estimated from molecular formulas.
Key Observations :
Q & A
Q. What computational approaches validate crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
